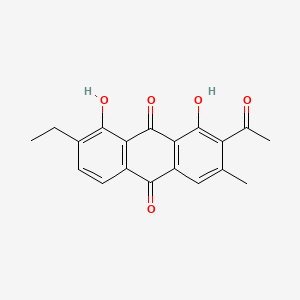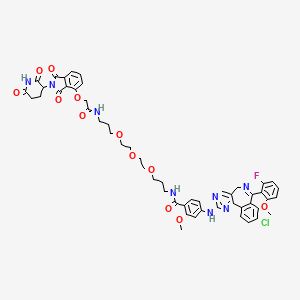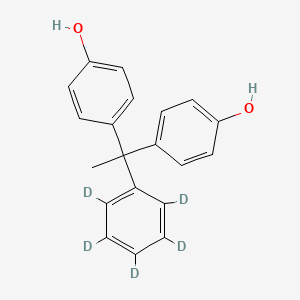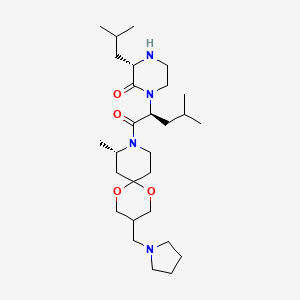
21-Desacetyldeflazacort-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-Desacetyldeflazacort-d3 is a synthetic glucocorticoid and an active metabolite of deflazacort. Deflazacort is a corticosteroid prodrug that is rapidly converted into its active form, this compound, after oral administration. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 21-Desacetyldeflazacort-d3 involves the hydrolysis of deflazacort to remove the acetyl group, resulting in the formation of the active metabolite. The reaction typically requires the use of esterases, which catalyze the hydrolysis process under mild conditions .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-quality reference standards and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
21-Desacetyldeflazacort-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core structure of this compound .
Scientific Research Applications
21-Desacetyldeflazacort-d3 has a wide range of scientific research applications, including:
Mechanism of Action
21-Desacetyldeflazacort-d3 exerts its effects by binding to the glucocorticoid receptor, which leads to the modulation of gene expression and suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of immune cells, thereby exerting its anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Similar Compounds
Methylprednisolone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Prednisolone: A commonly used glucocorticoid with a similar mechanism of action.
Uniqueness
21-Desacetyldeflazacort-d3 is unique due to its rapid conversion from deflazacort and its specific binding affinity to the glucocorticoid receptor. This results in a more targeted and effective anti-inflammatory response compared to other glucocorticoids .
Properties
Molecular Formula |
C23H29NO5 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-10,10,11-trideuterio-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1/i10D2,17D |
InChI Key |
KENSGCYKTRNIST-BVUUSOPZSA-N |
Isomeric SMILES |
[2H][C@]1([C@H]2[C@@H](CCC3=CC(=O)C=C[C@]23C)[C@@H]4C[C@@H]5[C@]([C@]4(C1([2H])[2H])C)(N=C(O5)C)C(=O)CO)O |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)











![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
